Nomifensine, also known as N-[2-(methylamino)-1-phenyl-ethyl]benzamide, is a synthetic compound classified as a norepinephrine-dopamine reuptake inhibitor. It was developed in the 1960s by Hoechst AG (now part of Sanofi-Aventis) and marketed under the trade names Merital and Alival. Nomifensine acts by increasing the availability of norepinephrine and dopamine at synaptic sites by inhibiting their reuptake, a mechanism similar to that of certain recreational drugs like cocaine . Clinical trials revealed its efficacy as an antidepressant without significant sedative effects, although it was withdrawn from the market in 1986 due to safety concerns .
Nomifensine can be synthesized through several methods, with one notable approach involving the alkylation of N-methyl-2-nitrobenzylamine with phenacyl bromide. This reaction produces an intermediate that undergoes catalytic hydrogenation over Raney Nickel to reduce the nitro group. Subsequently, sodium borohydride is used to reduce the ketone group to an alcohol, followed by acid-catalyzed ring closure to form nomifensine .
A more recent synthesis method involves the preparation of nornomifensine, which serves as a precursor for producing carbon-11 labeled nomifensine for use in positron emission tomography studies. This synthesis is achieved in three steps starting from 2-amino-1-phenylethanol, with preparative resolution of its enantiomers performed using liquid chromatography .
Nomifensine has a molecular formula of and a molar mass of approximately 238.34 g/mol. The compound features a tetrahydroisoquinoline structure with phenyl and amino substituents at positions C-4 and C-8, respectively. Its structural representation can be described using SMILES notation as "CC(C1=CC=CC=C1)N(C)C(C)C2=CC=CC=C2" and InChI code "InChI=1S/C16H18N2/c1-17(2)11-9-13-7-5-3-6-8-13/h3-9H,10-11H2,1-2H3". The compound exhibits chirality, with the (S)-isomer being pharmacologically active .
Nomifensine participates in various chemical reactions primarily related to its synthesis and metabolic pathways. Its primary reaction involves the inhibition of monoamine transporters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. Additionally, studies have shown that nomifensine does not significantly alter the synthesis of noradrenaline or serotonin but affects their metabolism differently compared to other antidepressants like imipramine .
The compound's interactions with neurotransmitter systems suggest that it may also undergo metabolic transformations in vivo, impacting its pharmacokinetics and therapeutic efficacy.
The mechanism of action for nomifensine involves its role as a norepinephrine-dopamine reuptake inhibitor. By blocking the reuptake transporters for these neurotransmitters, nomifensine enhances their synaptic concentrations, thereby improving mood and motivational states. Research indicates that nomifensine increases homovanillic acid concentrations in the corpus striatum and total 3-methoxy-4-hydroxyphenylglycol levels in the mesencephalon without significantly affecting serotonin synthesis . This unique profile distinguishes it from other classes of antidepressants.
Nomifensine exhibits several notable physical and chemical properties:
The compound's elimination half-life ranges from 1.5 to 4 hours, with approximately 88% excreted by the kidneys within 24 hours post-administration .
Nomifensine has been primarily investigated for its potential use in treating motivational disorders and promoting wakefulness. It has shown efficacy in reversing motivational deficits induced by tetrabenazine in animal models, suggesting potential therapeutic applications for conditions like depression and narcolepsy . Although it was withdrawn from clinical use due to safety concerns, ongoing research continues to explore its pharmacological properties and potential applications in neuroscience.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3